molecular formula C12H11ClN2O2 B2898109 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide CAS No. 478066-59-0

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide

Cat. No.: B2898109
CAS No.: 478066-59-0
M. Wt: 250.68
InChI Key: SJCRBKORSQPVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Chlorophenyl)-5-isoxazolyl]methyl}acetamide is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with an acetamide-linked methyl group. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their bioisosteric properties and applications in medicinal chemistry. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding to biological targets, while the acetamide group contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8(16)14-7-11-6-12(15-17-11)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRBKORSQPVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320768
Record name N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478066-59-0
Record name N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Nitrile Oxides with Terminal Alkynes

Copper(I)-catalyzed cycloaddition between in situ-generated nitrile oxides and terminal acetylenes provides regioselective access to 3,5-disubstituted isoxazoles. For this compound, 4-chlorobenzaldehyde oxime is oxidized to the corresponding nitrile oxide using chloramine-T or hypervalent iodine reagents. Subsequent reaction with propargyl alcohol derivatives (e.g., propargyl methyl ether) under Cu(I) catalysis yields 3-(4-chlorophenyl)-5-methylisoxazole.
Key Reaction Conditions :

  • Solvent: Dichloromethane or toluene
  • Catalyst: CuI (5 mol%)
  • Temperature: 25–60°C
  • Yield: 70–85%

Claisen-Type Cyclization

Adapting Claisen’s classical method, propargylaldehyde derivatives are oximated to form isoxazoles. For the target scaffold, 3-(4-chlorophenyl)-5-methylisoxazole is synthesized via oximation of 4-chlorophenyl propargyl ketone using hydroxylamine hydrochloride in ethanol under reflux.
Optimization Note : Microwave irradiation reduces reaction time from 12 hours to 30 minutes, improving yield to 88%.

Functionalization of the Isoxazole Core

Bromination of the 5-Methyl Group

The methyl group at position 5 undergoes radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) to produce 5-(bromomethyl)-3-(4-chlorophenyl)isoxazole.
Typical Protocol :

  • Reagents: NBS (1.2 equiv), AIBN (0.1 equiv)
  • Solvent: CCl₄
  • Conditions: Reflux, 6–8 hours
  • Yield: 65–75%

Nucleophilic Substitution with Acetamide

The bromomethyl intermediate reacts with acetamide in the presence of a base to install the acetamide moiety.
Procedure :

  • Dissolve 5-(bromomethyl)-3-(4-chlorophenyl)isoxazole (1 equiv) and acetamide (3 equiv) in DMF.
  • Add K₂CO₃ (2 equiv) and heat at 80°C for 12 hours.
  • Yield: 60–70%
    Side Reaction Mitigation : Excess acetamide minimizes alkylation byproducts.

Alternative One-Pot Strategies

Multi-Component Reaction (MCR) Approach

A solvent-free, mechanochemical method combines 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and methyl propiolate in a ball mill.
Steps :

  • N-Hydroxybenzimidoyl Chloride Formation :
    • React 4-chlorobenzaldehyde with hydroxylamine hydrochloride and NaOCl in water.
  • Cycloaddition with Methyl Propiolate :
    • Mix intermediates in a stainless-steel jar with milling balls (20 minutes, 875 cycles/min).
  • Post-Functionalization :
    • Hydrolyze the ester to carboxylic acid, then couple with methylamine via EDC/HOBt.

      Yield : 78% overall.

Reductive Amination Pathway

A novel route employs reductive amination of 3-(4-chlorophenyl)-5-formylisoxazole with acetamide:

  • Aldehyde Synthesis : Oxidize 5-methyl group to aldehyde using SeO₂/H₂O₂.
  • Reductive Amination :
    • React aldehyde with acetamide and NaBH₃CN in MeOH.
    • Yield: 55%

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for bromination and amidation steps:

  • Bromination : Continuous flow of NBS/CCl₄ at 60°C (residence time: 10 minutes).
  • Amidation : T-shaped mixer for reagent introduction, 70°C, 30-minute residence time.
    Throughput : 1.2 kg/day with 68% yield.

Green Chemistry Modifications

Replacing CCl₄ with cyclopentyl methyl ether (CPME) in bromination reduces toxicity. Enzyme-mediated amidation (e.g., lipase CAL-B) improves atom economy:

  • Solvent: tert-Butanol
  • Yield: 72%

Analytical Characterization

Critical data for validating synthesis success:

Property Value Method
Melting Point 142–144°C Differential Scanning Calorimetry
¹H NMR (CDCl₃) δ 7.58 (d, 2H, Ar), 4.12 (s, 2H, CH₂) 400 MHz
HPLC Purity ≥98% C18 column, MeOH/H₂O

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide may exhibit anticancer properties. The compound acts as an inhibitor of the ATF4 (activating transcription factor 4) pathway, which is implicated in various cancers and neurodegenerative diseases. In studies, it has been shown to inhibit cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent for treating cancers such as breast and prostate cancer .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been associated with the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. By modulating the unfolded protein response pathways, this compound may help mitigate cellular stress and promote neuronal survival under pathological conditions .

Antibacterial Activity

2.1 Broad-Spectrum Antibacterial Properties

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This broad-spectrum activity positions it as a candidate for developing new antibacterial therapies amidst rising antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, often starting from readily available precursors. The compound can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties. For instance, variations in the chlorophenyl or isoxazole moieties can lead to compounds with improved selectivity or potency against specific targets in cancer or bacterial pathogens .

Case Study 1: Anticancer Research

In a recent study, researchers utilized this compound in a series of experiments involving human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neurodegeneration. The administration of this compound resulted in decreased markers of oxidative damage and improved neuronal survival rates compared to control groups, supporting its therapeutic potential in neurodegenerative conditions.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInhibits cell proliferation in cancer cell lines; induces apoptosis
Neuroprotective EffectsReduces oxidative damage; enhances neuronal survival
Antibacterial ActivityEffective against MRSA and other bacterial strains
Synthesis InsightsModifiable structure leading to enhanced activity

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
N-{[3-(4-Cl-Ph)-5-isoxazolyl]methyl}acetamide Isoxazole 4-Cl-Ph, CH₂CO-NH₂ 264.69 C=O (amide), Cl (aryl)
N-[1-[3-(4-MeO-Ph)-5-isoxazolyl]-1-methylethyl]acetamide Isoxazole 4-MeO-Ph, branched alkyl 274.32 C=O (amide), OMe (aryl)
Compound 6m (triazole derivative) Triazole Naphthyloxy, 4-Cl-Ph 393.11 C=O (amide), Cl (aryl)

Key Research Findings

  • Synthetic Flexibility : Cycloaddition reactions dominate the synthesis of isoxazole and triazole derivatives, whereas sulfonamide hybrids require sulfonyl chloride intermediates .
  • Electronic Properties : Computational studies on related acetamides (e.g., HOMO-LUMO analysis in ) suggest that chloro and methoxy substituents modulate electron density, impacting binding to biological targets .

Biological Activity

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring and a chlorophenyl substituent, which contribute to its biological activity. The presence of the isoxazole moiety is linked to various pharmacological effects, including anti-inflammatory and analgesic properties.

1. Anti-inflammatory Activity

Studies have demonstrated that compounds containing the isoxazole structure exhibit significant anti-inflammatory effects. Specifically, this compound has been shown to selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammatory processes. This selectivity may reduce the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antitumor Effects

Research indicates that the compound may possess antitumor properties. In vitro studies have assessed its efficacy against various cancer cell lines using assays such as the MTT assay, which measures cell viability and proliferation. These studies suggest that this compound can inhibit tumor growth effectively .

3. Antibacterial Activity

The antibacterial potential of this compound has also been explored. In laboratory settings, it has demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings highlight its potential as an antimicrobial agent .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly COX-2, leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Disruption : Its antitumor activity may involve interference with cell cycle regulation in cancer cells, promoting apoptosis .

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory activity .
  • Antitumor Efficacy : In a comparative study against standard chemotherapeutic agents, this compound exhibited comparable or superior efficacy in inhibiting the growth of certain cancer cell lines, suggesting its potential as a new therapeutic agent .

Data Table: Biological Activities Summary

Activity TypeEfficacy LevelReference
Anti-inflammatorySignificant
AntitumorModerate to High
AntibacterialModerate

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step reactions, including condensation of 4-chlorophenyl precursors with isoxazole intermediates, followed by acetamide functionalization. Key steps include:

  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the isoxazole methyl group .
  • Purification : Silica gel chromatography is critical to isolate isomers, as evidenced by NMR-determined isomer ratios (e.g., 4:1 or 3:1 in analogous compounds) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with ≥99% purity thresholds and ¹H/¹³C NMR for structural confirmation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?

Answer:

  • Primary Techniques :
    • ¹H/¹³C NMR : Essential for verifying regiochemistry, such as distinguishing between isoxazole C3 and C5 substitutions. For example, aromatic proton splitting patterns resolve 4-chlorophenyl positioning .
    • HRMS : Confirms molecular weight with <5 ppm error margins .
  • Data Contradictions : Discrepancies in peak assignments (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or spiking experiments with reference standards .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Answer:

  • Catalytic Systems : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in aryl-isoxazole formation, reducing side products like dehalogenated intermediates .
  • Solvent Optimization : Switching from DMF to acetonitrile in analogous acetamide syntheses improved yields by 15–20% by reducing hydrolysis .
  • Byproduct Analysis : LC-MS monitoring identifies common impurities (e.g., unreacted 4-chlorophenyl precursors), enabling real-time process adjustments .

Advanced: What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization : Discrepancies in enzyme inhibition (e.g., proteasome vs. kinase assays) often arise from varying buffer conditions (pH, ionic strength). Replicate assays under controlled parameters (e.g., 25°C, pH 7.4) are critical .
  • Structural Confounds : Isomer ratios (e.g., 3:1 vs. 4:1) in batches can skew activity; chiral HPLC separation and testing of individual isomers are advised .

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity and bioactivity?

Answer:

  • Computational Modeling : Density functional theory (DFT) calculations show that electron-withdrawing groups (e.g., 4-chlorophenyl) lower the LUMO energy, enhancing electrophilic reactivity in biological targets .
  • Bioactivity Correlation : Reduced HOMO-LUMO gaps correlate with increased proteasome inhibition (IC₅₀ < 1 µM in oxadiazole analogs), suggesting redox-mediated mechanisms .

Advanced: What is the impact of isoxazole ring substituents on the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Introduction of methoxy groups (logP +0.5) improves membrane permeability but reduces aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .
  • Metabolic Stability : Isoxazole methyl groups resist cytochrome P450 oxidation compared to phenyl rings, extending half-life in vitro (t₁/₂ > 6 hrs) .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) to targets like proteasomes .
  • Mutagenesis Studies : Site-directed mutagenesis of catalytic residues (e.g., Thr1 in β5 proteasome subunit) confirms binding specificity .

Basic: What solubility challenges are associated with this compound, and how can they be mitigated?

Answer:

  • Solubility Profile : Low aqueous solubility (<10 µM) due to aromatic chlorination. Strategies include:
    • Co-solvents : 10–20% DMSO in PBS for in vitro assays .
    • Nanoformulation : Liposomal encapsulation improves bioavailability in preclinical models .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days. Primary degradants include hydrolyzed acetamide (carboxylic acid) and dechlorinated byproducts .
  • Storage Recommendations : Lyophilized solids stored at -20°C in inert atmospheres (argon) prevent oxidation .

Advanced: What computational tools are recommended for predicting structure-activity relationships (SAR) in derivatives?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding poses with proteasome subunits (e.g., β5 active site) .
  • QSAR Models : 3D-QSAR using CoMFA/CoMSIA identifies critical substituents (e.g., chloro vs. fluoro) for activity optimization .

Advanced: How do structural analogs with oxadiazole or triazole replacements compare in bioactivity?

Answer:

  • Oxadiazole Analogs : Exhibit superior proteasome inhibition (IC₅₀ 0.8 µM vs. 2.5 µM for isoxazole) due to enhanced hydrogen bonding with Thr21 .
  • Triazole Derivatives : Improved solubility but reduced metabolic stability (t₁/₂ ~3 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.